molecular formula C9H8F3NO B13038938 3-(6-(Trifluoromethyl)pyridin-3-yl)propanal

3-(6-(Trifluoromethyl)pyridin-3-yl)propanal

Cat. No.: B13038938
M. Wt: 203.16 g/mol
InChI Key: MLVZJOGSNNWAFI-UHFFFAOYSA-N
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Description

3-(6-(Trifluoromethyl)pyridin-3-yl)propanal is an organic compound with the molecular formula C9H8F3NO It is a derivative of pyridine, featuring a trifluoromethyl group at the 6-position and a propanal group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Trifluoromethyl)pyridin-3-yl)propanal typically involves the reaction of 3-(trifluoromethyl)pyridine with propanal under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the propanal, followed by nucleophilic addition to the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(6-(Trifluoromethyl)pyridin-3-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-(Trifluoromethyl)pyridin-3-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-3-yl)propanal involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(Trifluoromethyl)pyridin-3-yl)propanal is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]propanal

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)8-4-3-7(6-13-8)2-1-5-14/h3-6H,1-2H2

InChI Key

MLVZJOGSNNWAFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCC=O)C(F)(F)F

Origin of Product

United States

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